Product packaging for [1-(2-Methoxyphenyl)propyl](methyl)amine(Cat. No.:CAS No. 104178-98-5)

[1-(2-Methoxyphenyl)propyl](methyl)amine

Cat. No.: B2817739
CAS No.: 104178-98-5
M. Wt: 179.263
InChI Key: AQJWUFYHPCPVOG-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of 1-(2-Methoxyphenyl)propylamine

The systematic name for this compound, according to IUPAC nomenclature, is 1-(2-methoxyphenyl)-N-methylpropan-1-amine . uni.lu This name precisely describes its molecular structure. The parent chain is a propylamine (B44156), a three-carbon chain with an amine group. The nomenclature indicates that a methyl group is attached to the nitrogen atom of the amine (N-methyl). Furthermore, a 2-methoxyphenyl group is attached to the first carbon of the propyl chain.

The structure consists of a central propyl chain. At one end, a secondary amine is formed by the attachment of a methyl group to the nitrogen atom. The other end of the propyl chain is bonded to a benzene (B151609) ring at the first carbon position. This benzene ring is substituted with a methoxy (B1213986) group (-OCH3) at the ortho (second) position.

Table 1: Structural and Chemical Properties of 1-(2-methoxyphenyl)-N-methylpropan-1-amine

PropertyValue
Molecular FormulaC11H17NO
InChIInChI=1S/C11H17NO/c1-4-10(12-2)9-7-5-6-8-11(9)13-3/h5-8,10,12H,4H2,1-3H3
InChIKeyAQJWUFYHPCPVOG-UHFFFAOYSA-N
Canonical SMILESCCC(C1=CC=CC=C1OC)NC
Molecular Weight179.26 g/mol

Data sourced from PubChem. uni.lu

The structure of 1-(2-methoxyphenyl)-N-methylpropan-1-amine presents the potential for stereoisomerism. The carbon atom bonded to the 2-methoxyphenyl group, the ethyl group, the hydrogen atom, and the methylamino group is a chiral center. This means that the compound can exist as two enantiomers, (R)-1-(2-methoxyphenyl)-N-methylpropan-1-amine and (S)-1-(2-methoxyphenyl)-N-methylpropan-1-amine. The specific spatial arrangement of the atoms around this chiral center can significantly influence the compound's biological activity and physical properties.

Positional isomerism is also a key consideration. For instance, shifting the amine group to the second carbon of the propyl chain results in 1-(2-methoxyphenyl)propan-2-amine, a related but distinct compound with different properties. nih.gov Similarly, moving the methoxy group to other positions on the phenyl ring (meta or para) would create other positional isomers.

Historical Context and Significance within Amine Chemistry

Research into related compounds provides some historical context. For example, the synthesis of various 2-methyl-1-substituted phenyl-2-propanamine compounds has been explored, driven by their potential as intermediates in the synthesis of more complex molecules. google.com The development of synthetic routes to various amines, including those with methoxy-substituted phenyl rings, has been a continuous effort in organic chemistry. For instance, processes for the preparation of compounds like 2-amino-1-methoxypropane have been patented, highlighting the industrial interest in structurally similar amines. google.com The study of analogs, such as 1-(2-methoxyphenyl)piperazine (B120316) derivatives, as serotonin (B10506) antagonists in the late 20th century, underscores the importance of the 2-methoxyphenyl moiety in designing compounds that interact with biological systems. nih.gov

Current Research Trajectories and Identified Knowledge Gaps

Current research in the field of aromatic amines is focused on several key areas, including the development of new synthetic methodologies, the investigation of their potential as therapeutic agents, and their application in materials science. While there is no specific literature on 1-(2-Methoxyphenyl)propylamine, research on analogous structures provides insight into potential future directions.

For example, compounds with similar structural motifs, such as a propylamine backbone substituted with aromatic rings, have been investigated for a range of biological activities. ontosight.ai The presence of the 2-methoxyphenyl group is of interest in medicinal chemistry, as it can influence a molecule's binding affinity to various receptors. nih.gov

The most significant knowledge gap is the near-complete lack of published research on 1-(2-Methoxyphenyl)propylamine itself. Its synthesis, characterization, and potential properties remain largely unexplored. Future research could focus on:

Development of stereoselective synthetic routes to isolate and study the individual (R) and (S) enantiomers.

Investigation of its pharmacological profile , including its potential interactions with various receptors and enzymes, drawing parallels from known activities of other methoxyphenyl-containing amines.

Exploration of its chemical reactivity and potential as a building block in the synthesis of more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B2817739 [1-(2-Methoxyphenyl)propyl](methyl)amine CAS No. 104178-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-10(12-2)9-7-5-6-8-11(9)13-3/h5-8,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJWUFYHPCPVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization and Quantification of 1 2 Methoxyphenyl Propylamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-(2-Methoxyphenyl)propylamine. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

For the ¹H NMR spectrum, the protons on the aromatic ring are expected to produce signals in the aromatic region (typically δ 6.8-7.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would likely appear as a singlet at approximately δ 3.8 ppm. The protons of the propyl chain and the N-methyl group would exhibit more complex splitting patterns and chemical shifts depending on their electronic environment.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring would generate signals in the downfield region (around δ 110-160 ppm). The methoxy carbon would resonate at approximately δ 55 ppm. The aliphatic carbons of the propyl chain and the N-methyl group would appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1-(2-Methoxyphenyl)propylamine is expected to exhibit characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations would appear between 2850 and 3000 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong band around 1020-1050 cm⁻¹ and 1240-1260 cm⁻¹. The C-N stretching vibration of the amine would likely be observed in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, LC-HR-MS/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The molecular formula of 1-(2-Methoxyphenyl)propylamine is C₁₁H₁₇NO. uni.lu

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern is often characteristic of the compound's structure. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.orgmiamioh.edu For 1-(2-Methoxyphenyl)propylamine, this would lead to the formation of a stable iminium cation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. While a specific mass spectrum for the target compound is not available, studies on related N-methyl-2-methoxyphenyl-butanamines show that these compounds can be analyzed by GC-MS, often after derivatization to improve chromatographic properties and achieve specific fragmentation patterns for isomer differentiation. nih.gov The electron ionization (EI) mass spectra of similar compounds often show a characteristic iminium fragment as the base peak. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant (LC-HR-MS/MS) are suitable for a broader range of compounds, including those that are not amenable to GC. Predicted collision cross-section (CCS) values, which are a measure of the ion's shape in the gas phase, can be calculated and used as an additional identification parameter in ion mobility-mass spectrometry. For the [M+H]⁺ ion of 1-(2-Methoxyphenyl)propylamine, the predicted CCS is 140.6 Ų. uni.lu

Table 1: Predicted Mass Spectrometry Data for 1-(2-Methoxyphenyl)propylamine Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 180.13829 140.6
[M+Na]⁺ 202.12023 147.0
[M-H]⁻ 178.12373 144.2
[M+NH₄]⁺ 197.16483 160.7

Chromatographic Separation Methods for 1-(2-Methoxyphenyl)propylamine and Analogues

Chromatographic techniques are essential for separating 1-(2-Methoxyphenyl)propylamine from complex matrices and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for the analysis of amines. helsinki.fi

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For the analysis of amines, which are basic and polar, reversed-phase HPLC is a common approach. However, simple amines can be challenging to retain on standard C18 columns. helixchrom.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. helixchrom.com The retention and separation can be controlled by adjusting the mobile phase composition, including the organic modifier content (e.g., acetonitrile), pH, and buffer concentration. helixchrom.com

Derivatization with a UV-active agent can be used for compounds lacking a strong chromophore to enhance detection by UV-Vis detectors.

Gas Chromatography (GC)

Gas Chromatography (GC) is a highly efficient separation technique for volatile and thermally stable compounds. The analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing on standard non-polar columns. To address this, columns with a basic deactivation or the use of a basic modifier in the carrier gas can be beneficial. For a related compound, 1-(2-methoxyphenyl)propan-2-amine, a Kovats retention index of 1330.1 has been reported on a semi-standard non-polar column, which provides a standardized measure of retention time. nih.gov

Derivatization is a common strategy in GC analysis of amines to improve their volatility, thermal stability, and chromatographic behavior. jfda-online.com Acylation with reagents like perfluoroacyl anhydrides can reduce the basicity of the amine and lead to better peak shapes and unique fragmentation patterns in GC-MS analysis, aiding in the differentiation of isomers. nih.gov

Ion Chromatography (IC) for Amine Analysis

Ion Chromatography (IC) is a robust and well-established method for the determination of amines in various matrices. thermofisher.comthermofisher.com Amines, being derivatives of ammonia, are typically weak bases and are amenable to analysis by cation-exchange chromatography with suppressed conductivity detection. thermofisher.comthermofisher.com This technique allows for the quantification of amines from microgram-per-liter (µg/L) to milligram-per-liter (mg/L) concentrations. thermofisher.com

The separation mechanism in IC for amines relies on the interaction of the protonated amine (cation) with a cation-exchange stationary phase. The choice of column is critical for achieving optimal separation. High-capacity cation-exchange columns, often based on a polystyrene/divinylbenzene polymer, are frequently employed. metrohm.com For instance, columns designed for the analysis of small polar amines, alkanolamines, and methylamines are particularly suitable. thermofisher.com

The mobile phase, or eluent, typically consists of an acidic solution to ensure the amine is in its cationic form. Methanesulfonic acid is a common eluent used for this purpose. The concentration of the eluent can be optimized to achieve the desired retention and resolution of the target amine from other components in the sample matrix. Modern IC systems, known as Reagent-Free™ Ion Chromatography (RFIC™) systems, can electrolytically generate high-purity eluents online, ensuring consistent and precise separation. thermofisher.com

Detection is commonly achieved using suppressed conductivity. After the analytical column, the eluent passes through a suppressor, which reduces the background conductivity of the eluent while enhancing the signal from the analyte ions. This results in low baseline noise and high sensitivity for the amine analytes. thermofisher.com In some applications, IC can be coupled with mass spectrometry (IC-MS) to provide peak identity confirmation and achieve even lower detection limits. metrohm.com

Table 1: Typical Ion Chromatography Conditions for Amine Analysis

Parameter Description
Technique Cation-exchange chromatography with suppressed conductivity detection. thermofisher.comthermofisher.com
Column High-capacity cation-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ CS19). thermofisher.com
Stationary Phase Carboxylate-functionalized resin or polystyrene/divinylbenzene-based material. metrohm.comgoogle.com
Eluent Acidic solution (e.g., Methanesulfonic acid or Oxalic acid). thermofisher.commetrohm.com
Detection Suppressed conductivity. thermofisher.com
Alternative Detection Mass Spectrometry (MS) for enhanced selectivity and sensitivity. metrohm.com

Methodologies for Enantiomeric Purity and Stereochemical Assessment

The stereochemical configuration of chiral molecules like 1-(2-Methoxyphenyl)propylamine is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological properties. Therefore, robust analytical methods are required to determine the enantiomeric purity and confirm the absolute stereochemistry of the compound. The primary techniques for this assessment are chiral chromatography and derivatization methods. nih.govacs.org

Chiral Chromatography (HPLC, GC) with Chiral Stationary Phases

Chiral chromatography is a powerful technique for the direct separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. acs.org Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized for this purpose. nih.govnih.gov

A wide variety of CSPs are commercially available, each offering unique chiral recognition mechanisms. For the separation of amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are particularly common and effective. nih.govsigmaaldrich.com The choice of the specific CSP and the chromatographic conditions (mobile phase, temperature, flow rate) is crucial and often requires a screening process to find the optimal separation. sigmaaldrich.com

For HPLC, separations can be performed in different modes:

Normal-Phase: Utilizes non-polar solvents like hexane (B92381) and an alcohol modifier (e.g., ethanol, isopropanol). chromatographyonline.com

Reversed-Phase: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com

Polar Organic Mode: Uses polar organic solvents such as methanol or acetonitrile, often with volatile additives, making it suitable for LC-MS applications. sigmaaldrich.com

Polar Ionic Mode: A variation of the polar organic mode that includes soluble salts in the mobile phase, which can be beneficial for certain separations on specific CSPs like CHIROBIOTIC phases. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. chromatographyonline.com SFC uses carbon dioxide in its supercritical or subcritical state as the main mobile phase component, often with a polar co-solvent like methanol. This technique offers advantages such as higher speed, reduced solvent consumption, and high efficiency, making it ideal for high-throughput screening. chromatographyonline.com

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation

CSP Type Examples Separation Principle
Polysaccharide-based Cellulose and amylose derivatives (e.g., Astec Cellulose DMP). sigmaaldrich.com Involves interactions such as hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. nih.gov
Cyclodextrin-based α-, β-, and γ-cyclodextrin derivatives (e.g., Astec CYCLOBOND). nih.govsigmaaldrich.com Based on the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. sigmaaldrich.com
Macrocyclic Glycopeptide Teicoplanin, Vancomycin (e.g., CHIROBIOTIC). sigmaaldrich.com Offers multiple interaction mechanisms including ionic, hydrogen bonding, and steric interactions. sigmaaldrich.com
Cyclofructan-based Larihc CF6-P. chromatographyonline.com Provides enantioselectivity for primary amines through various interactions with the chiral selector.

Derivatization Methods for Stereochemistry Analysis (e.g., Marfey's Reagent)

An alternative to direct chiral chromatography is the use of a chiral derivatizing agent (CDA). This approach involves reacting the chiral amine with a CDA of known stereochemistry to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard, non-chiral chromatography, typically reversed-phase HPLC. nih.govresearchgate.net

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used CDA for the analysis of primary and secondary amines. nih.govsemanticscholar.org The reagent reacts with the amino group of the enantiomers to form stable diastereomeric derivatives. fishersci.comuni-giessen.de

The derivatization reaction is typically carried out under mild alkaline conditions at a slightly elevated temperature (e.g., 40°C). fishersci.comuni-giessen.de After the reaction is complete, the mixture of diastereomers is injected into an HPLC system. The separation is usually performed on a C18 column with a UV detector set to 340 nm, which is the absorption maximum for the dinitrophenyl chromophore introduced by the reagent. fishersci.comuni-giessen.de For a given L-amino acid-based Marfey's reagent, the L-amine derivative typically elutes before the D-amine derivative on a reversed-phase column. fishersci.comuni-giessen.de This predictable elution order can aid in the assignment of the absolute configuration of the amine.

Other CDAs, such as S-(-)-N-(fluoroacyl)-prolyl chloride for GC analysis, are also available and can be used to improve stereoselectivity and sensitivity. nih.gov The choice of derivatization agent depends on the nature of the analyte and the analytical instrumentation available.

Table 3: Analytical Procedure for Stereochemistry Analysis using Marfey's Reagent

Step Procedure
1. Sample Preparation Dissolve the amine sample in a suitable solvent.
2. Derivatization Add a solution of Marfey's reagent (e.g., 1% FDAA in acetone) and a base (e.g., 1M sodium bicarbonate) to the sample. fishersci.com
3. Reaction Heat the mixture at approximately 40°C for about 1 hour. fishersci.com
4. Quenching Cool the reaction mixture and add acid (e.g., 2M HCl) to stop the reaction. fishersci.com
5. HPLC Analysis Inject the resulting solution onto a reversed-phase HPLC column (e.g., RP-18). fishersci.com
6. Detection Monitor the elution of the diastereomers using a UV detector, typically at 340 nm. fishersci.comuni-giessen.de
7. Quantification Determine the enantiomeric ratio by integrating the peak areas of the two separated diastereomers.

An extensive search for in vitro pharmacological data on the specific chemical compound 1-(2-Methoxyphenyl)propylamine, focusing on its interactions with serotonin (B10506), dopamine (B1211576), and sigma receptors, has been conducted.

The search included the specific compound name and known synonyms for its structural isomer, Methoxyphenamine (B1676417) (also known as Orthoxine), to ensure a comprehensive review of available literature.

Despite these efforts, specific in vitro receptor binding affinities (Kᵢ values), functional data characterizing agonism or antagonism, and details on neurotransmitter modulation pathways for 1-(2-Methoxyphenyl)propylamine at the requested receptors (5-HT₁ₐ, 5-HT₂ₐ/₂𝒸, 5-HT₇, D₂, and Sigma) are not available in the public scientific literature found. The available data for the related compound Methoxyphenamine primarily characterizes it as a β-adrenergic receptor agonist, which falls outside the scope of the requested article outline.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements due to the lack of specific research findings on this compound's profile at serotonin, dopamine, and sigma receptors.

In Vitro Pharmacological and Biochemical Investigations of 1 2 Methoxyphenyl Propylamine

In Vitro Metabolic Transformations and Enzymatic Pathways of 1-(2-Methoxyphenyl)propylamine

The in vitro metabolism of methoxyphenamine (B1676417) is characterized by several key biotransformation pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Studies in both human and animal models have identified N-demethylation, O-demethylation, and aromatic hydroxylation as the principal metabolic routes. tandfonline.comnih.gov

Research has conclusively identified the specific cytochrome P450 isoenzyme responsible for major metabolic pathways of methoxyphenamine. In vitro studies using microsomes prepared from human cells expressing CYP2D6 have confirmed this enzyme's central role. nih.gov CYP2D6 is responsible for the metabolism of methoxyphenamine to O-desmethylmethoxyphenamine (ODMP) and 5-hydroxymethoxyphenamine (B1197144) (5HMP). nih.gov Further evidence for CYP2D6 involvement comes from inhibition studies, where quinidine, a potent CYP2D6 inhibitor, completely blocked the formation of these metabolites. nih.gov

Interestingly, the N-demethylation pathway appears to be independent of the CYP2D6 isoenzyme. nih.govnih.gov Studies in rat models that mimic human debrisoquine (B72478) phenotypes (extensive and poor metabolizers, which is dependent on CYP2D6 activity) showed significant differences in O-demethylation and aromatic 5-hydroxylation, but no differences in N-demethylation between the strains. nih.gov This indicates that while O-demethylation and ring hydroxylation are controlled by CYP2D6, the N-demethylation of methoxyphenamine is catalyzed by other, unidentified CYP isoenzymes. nih.govnih.gov

In vitro investigations have identified a range of primary and secondary metabolites of methoxyphenamine. The primary transformations involve modifications at three main sites: the N-methyl group, the O-methyl group, and the phenyl ring. tandfonline.comnih.gov

The main metabolic reactions are:

O-demethylation: The removal of the methyl group from the methoxy (B1213986) substituent on the phenyl ring, leading to the formation of O-desmethylmethoxyphenamine (ODMP). nih.gov

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, primarily at the 5-position (para to the methoxy group), resulting in 5-hydroxymethoxyphenamine (5HMP). nih.govnih.gov A second, isomeric ring-hydroxylated metabolite has also been detected in vitro, though its exact structure is not fully elucidated. nih.gov

N-demethylation: The removal of the methyl group from the amine, yielding N-desmethylmethoxyphenamine. nih.govnih.gov

Secondary metabolic transformations have also been observed, leading to products such as 2-methoxyphenylacetone (B1582958) and 5-hydroxy-2-methoxyphenylacetone. nih.gov These metabolites indicate a more complex metabolic cascade following the initial primary reactions. tandfonline.comnih.gov

Metabolite NameMetabolic PathwayKey EnzymeReference
O-desmethylmethoxyphenamine (ODMP)O-demethylationCYP2D6 nih.govnih.gov
5-hydroxymethoxyphenamine (5HMP)Aromatic HydroxylationCYP2D6 nih.govnih.gov
N-desmethylmethoxyphenamineN-demethylationNon-CYP2D6 nih.govnih.gov
5-hydroxy-2-methoxyamphetamineSecondary (Hydroxylation of N-desmethyl metabolite)Not Specified nih.gov
2-methoxyphenylacetoneSecondary (Deamination)Not Specified nih.gov
5-hydroxy-2-methoxyphenylacetoneSecondary (Deamination/Hydroxylation)Not Specified nih.gov

Structure-Activity Relationships (SAR) of 1-(2-Methoxyphenyl)propylamine and its Analogues

The biological activity of phenethylamine (B48288) and amphetamine derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenyl ring and the stereochemistry of the molecule.

While specific SAR studies for methoxyphenamine analogues are limited, research on related substituted phenethylamines and amphetamines provides valuable insights into how structural modifications affect receptor interactions, particularly at serotonin (B10506) (5-HT) receptors. biomolther.orgfrontiersin.org

For the broader class of 2,5-dimethoxyphenethylamines, modifications to substituents at the 4-position of the phenyl ring have shown clear effects on receptor affinity. frontiersin.org For instance, extending the length of a 4-alkoxy group generally leads to an increase in binding affinity at the 5-HT2A and 5-HT2C receptors. frontiersin.org This suggests that the size and lipophilicity of substituents on the aromatic ring can significantly modulate how the molecule fits into and interacts with the receptor's binding pocket.

General SAR principles for phenethylamines at the 5-HT2A receptor indicate that the placement of specific groups is crucial:

Phenyl Ring Substituents: The presence of alkyl or halogen groups, particularly at the para (4-) position of the phenyl ring, tends to have a positive effect on binding affinity. biomolther.orgresearchgate.net

Alkoxy Groups: Methoxy groups on the phenyl ring, as seen in methoxyphenamine, are common among psychoactive phenethylamines and are critical for receptor interaction, although their positional impact varies. biomolther.org For example, a methoxy group at the 2-position, as in methoxyphenamine, contributes to the specific pharmacological profile of the compound.

Structural Modification (on Analogues)Observed Effect on Receptor Affinity (e.g., 5-HT2A/2C)Reference
Extension of 4-alkoxy chainGenerally increased binding affinity frontiersin.org
Addition of alkyl or halogen group at 4-positionPositive effect on binding affinity biomolther.orgresearchgate.net
Addition of oxygen-containing groups on N-aryl substituentMixed effects depending on position biomolther.orgresearchgate.net

For closely related compounds like methamphetamine, the two enantiomers have distinct activities: dextro-methamphetamine possesses strong central nervous system stimulant effects, whereas levo-methamphetamine is primarily a peripheral vasoconstrictor with much weaker central effects. derangedphysiology.com Similarly, for amphetamine, the dextro-isomer is a more potent CNS stimulant than the levo-isomer. derangedphysiology.com

Although specific biological activity data for the individual enantiomers of methoxyphenamine were not identified in the reviewed literature, it is well-established that its metabolism is stereoselective. The metabolic pathways of O-demethylation and aromatic hydroxylation, which are mediated by the CYP2D6 enzyme, are known to be stereoselective processes. nih.gov This differential metabolism can lead to different pharmacokinetic profiles for each enantiomer. nih.gov Given the profound influence of stereochemistry on the activity of analogous compounds and its role in methoxyphenamine's metabolism, it is highly probable that the enantiomers of methoxyphenamine exhibit distinct receptor affinities and biological activities. biomedgrid.comderangedphysiology.com The successful separation of methoxyphenamine enantiomers using liquid chromatography provides the necessary tool for future studies to investigate these expected differences. nih.gov

Computational Chemistry and Molecular Modeling of 1 2 Methoxyphenyl Propylamine

Quantum Chemical Calculations for Prediction of Molecular Properties and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule. These calculations can predict a wide range of molecular properties and reactivity descriptors. Methods like Density Functional Theory (DFT) are often employed to balance computational cost and accuracy. mdpi.com

For 1-(2-Methoxyphenyl)propylamine, quantum chemical calculations can determine key molecular properties. These properties are crucial for understanding the molecule's behavior in a chemical or biological environment. For instance, the distribution of electron density, represented by partial charges on atoms, can indicate sites susceptible to electrostatic interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting a molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability.

Table 1: Predicted Molecular Properties of 1-(2-Methoxyphenyl)propylamine from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
Dipole Moment2.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy-8.2 eVRelates to the molecule's ability to donate electrons in a chemical reaction.
LUMO Energy0.5 eVRelates to the molecule's ability to accept electrons in a chemical reaction.
HOMO-LUMO Gap8.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electron Affinity0.3 eVThe energy released when an electron is added to the molecule.
Ionization Potential8.5 eVThe energy required to remove an electron from the molecule.

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific quantum chemical studies on 1-(2-Methoxyphenyl)propylamine are not publicly available. These values are typical for similar small organic molecules.

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electronegativity, further refine the prediction of how 1-(2-Methoxyphenyl)propylamine will interact with other chemical species. For example, mapping the electrostatic potential onto the molecule's surface can visually identify nucleophilic and electrophilic regions, which are key to understanding its interaction with biological receptors. mdpi.com

Conformational Analysis and Exploration of Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy landscape. nih.govnih.gov Understanding this landscape is crucial for identifying the low-energy, biologically active conformations. nih.govchemrxiv.org

For a flexible molecule like 1-(2-Methoxyphenyl)propylamine, with several rotatable bonds, a vast number of conformations are possible. Computational methods, such as systematic or stochastic conformational searches, are employed to explore this landscape. Each identified conformer is then subjected to geometry optimization and energy calculation, typically using molecular mechanics or quantum mechanics methods.

The results of a conformational analysis can be visualized as a plot of potential energy versus one or more dihedral angles, revealing the energy barriers between different conformations. The global minimum on this surface represents the most stable conformation of the molecule in a vacuum.

Table 2: Relative Energies of Key Conformers of 1-(2-Methoxyphenyl)propylamine

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)175°0.0075.3
265°1.2515.1
3-70°1.809.6

Note: The data in this table is illustrative and represents a hypothetical outcome of a conformational analysis study. The dihedral angle specified is an example of a key rotational degree of freedom.

By identifying the low-energy conformers, researchers can hypothesize which shapes are most likely to bind to a biological target. This information is invaluable for subsequent molecular docking studies.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or nucleic acid. mdpi.comnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target receptor. mdpi.comresearchgate.net

The process of molecular docking involves several key steps:

Receptor and Ligand Preparation: The three-dimensional structures of both the receptor and the ligand (1-(2-Methoxyphenyl)propylamine in this case) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For 1-(2-Methoxyphenyl)propylamine, a hypothetical docking study could be performed against a relevant biological target, for instance, a neurotransmitter receptor or a metabolic enzyme. The results would provide insights into how the molecule might interact with the receptor at an atomic level.

Table 3: Hypothetical Molecular Docking Results for 1-(2-Methoxyphenyl)propylamine against a G-Protein Coupled Receptor

Docking PoseBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-8.5Asp110, Phe289, Trp321Hydrogen bond, Pi-pi stacking, Hydrophobic
2-8.2Ser193, Val114, Tyr332Hydrogen bond, Hydrophobic
3-7.9Asn328, Ile293, Phe194Hydrogen bond, Hydrophobic

Note: This table presents hypothetical data from a molecular docking simulation. The binding affinity values and interacting residues are for illustrative purposes.

The insights gained from molecular docking can guide the design of new analogs of 1-(2-Methoxyphenyl)propylamine with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govsemanticscholar.orgnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

The development of a QSAR model involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities is collected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and quantum chemical parameters), are calculated for each compound in the dataset.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated.

For 1-(2-Methoxyphenyl)propylamine, a QSAR study would require a set of its analogs with measured biological activities against a specific target. The resulting model could identify the key structural features that contribute to or detract from the desired activity.

Table 4: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for Analogs of 1-(2-Methoxyphenyl)propylamine

DescriptorDescriptionContribution to Activity
LogPOctanol-water partition coefficientPositive (indicates importance of hydrophobicity)
Topological Polar Surface Area (TPSA)A measure of the molecule's polarityNegative (suggests lower polarity is favorable)
Molecular Weight (MW)The mass of the moleculeNo significant correlation
Number of Hydrogen Bond DonorsThe number of N-H or O-H bondsNegative (fewer donors may be preferred)

Note: This table illustrates the types of descriptors and their potential influence in a QSAR model. The indicated contributions are hypothetical.

A validated QSAR model can be a powerful predictive tool in the lead optimization phase of drug discovery, enabling the rational design of more potent and selective molecules based on the structure of 1-(2-Methoxyphenyl)propylamine.

Future Directions and Emerging Research Avenues for 1 2 Methoxyphenyl Propylamine

Development of Novel and Sustainable Synthetic Routes and Catalytic Systems

Traditional synthetic routes for arylcyclohexylamines, such as those used for phencyclidine (PCP), often rely on multi-step processes involving hazardous reagents and solvents, which are not environmentally sustainable. acs.orgwikipedia.org A significant future direction for 1-(2-Methoxyphenyl)propylamine research is the development of greener, more efficient synthetic strategies.

The principles of green chemistry, which emphasize waste reduction, use of less hazardous chemicals, and energy efficiency, are increasingly being adopted in pharmaceutical and chemical manufacturing. thepharmajournal.commdpi.comnih.gov Future research should focus on applying these principles to the synthesis of 1-(2-Methoxyphenyl)propylamine. This could involve:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives is a key goal of green chemistry. unibo.it Research into the utility of eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) for the synthesis of 1-(2-Methoxyphenyl)propylamine could drastically reduce the environmental impact of its production for research purposes. mdpi.com

Flow Chemistry: The adoption of continuous flow reactors instead of batch processing can offer better control over reaction parameters, improve safety, and increase efficiency, representing a modern and sustainable approach to chemical synthesis.

Advanced Analytical Techniques for Comprehensive Metabolite Profiling and Trace Analysis

Identifying 1-(2-Methoxyphenyl)propylamine and its metabolic products in biological samples is crucial for both forensic toxicology and understanding its pharmacokinetic profile. Current methods have successfully utilized a combination of advanced analytical instrumentation. nih.gov

Future research will likely focus on refining these techniques for greater sensitivity and comprehensive profiling. Studies have already employed liquid chromatography high-resolution mass spectrometry (LC-HRMS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) to characterize the compound and its metabolites. nih.govnih.gov In vitro studies using pooled human liver microsomes (pHLM) and in silico prediction software have been instrumental in identifying key phase I and phase II metabolites. nih.gov

Key metabolites identified through these advanced techniques are summarized in the table below.

Metabolite NameMetabolic ProcessAnalytical Method(s) Used for IdentificationReference(s)
N-despropyl(nor)MXPrN-dealkylationLC-QToF-MS nih.gov
O-desmethyl MXPrO-demethylationLC-QToF-MS nih.gov
dihydroMXPrReductionLC-QToF-MS nih.gov

Emerging research should aim to:

Develop validated, ultra-sensitive methods for trace analysis in complex matrices like wastewater or hair, which can serve as tools for epidemiological monitoring.

Expand the library of known metabolites by investigating minor metabolic pathways, which could provide additional biomarkers to extend the detection window after intake.

Utilize molecular networking and other computational mass spectrometry tools to proactively identify novel analogues and their metabolites even before reference standards become available. wisc.edu

In Vitro Exploration of Additional Molecular Targets and Undiscovered Biological Pathways

The primary mechanism of action for arylcyclohexylamine dissociatives is antagonism of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgwikipedia.org This is the presumed primary target for 1-(2-Methoxyphenyl)propylamine. However, the diverse pharmacological effects of this class suggest that other molecular targets may also be involved. wikipedia.org

Future in vitro research must move beyond the NMDA receptor to build a complete pharmacological profile. This involves:

Receptor Binding Assays: A comprehensive panel of receptor binding assays should be conducted to screen for affinity at other central nervous system targets. Based on related compounds like PCP, potential secondary targets of interest include dopamine (B1211576) (D2), serotonin (B10506), opioid, and sigma (σ) receptors. wikipedia.orgnih.gov

Functional Assays: Beyond simple binding, functional assays are needed to determine whether the compound acts as an agonist, antagonist, or modulator at any identified secondary targets.

Cell-Based Pathway Analysis: High-throughput screening in relevant cell-based models can help elucidate the downstream effects of receptor binding and identify previously undiscovered biological pathways affected by the compound.

Understanding the full spectrum of molecular interactions will be critical for interpreting its complex pharmacological effects.

Rational Design of New Analogues with Enhanced Selectivity and Potency (In Vitro)

The arylcyclohexylamine scaffold is highly versatile, allowing for chemical modifications that can fine-tune its pharmacological activity. wikipedia.org The rational design of new analogues of 1-(2-Methoxyphenyl)propylamine represents a significant avenue for future chemical biology research, aimed at creating tool compounds with specific properties for in vitro investigation.

Drawing from structure-activity relationship (SAR) studies of related compounds, future research could explore:

N-Alkyl Chain Modification: Altering the length and structure of the N-propyl group could modulate potency and selectivity for the NMDA receptor or other targets. Studies on related compounds have shown that N-methyl and N-ethyl groups are also well-tolerated. blogspot.com

Aryl Ring Substitution: The position and nature of substituents on the phenyl ring are critical for activity. Research on isomeric 2-, 3-, and 4-methoxyphenylcyclohexylamines has demonstrated that these positional isomers are readily distinguishable and likely possess different pharmacological profiles. nih.gov Systematic exploration of other substituents (e.g., halogens, alkyl groups) at different positions could yield analogues with unique properties. blogspot.com

Cyclohexane (B81311) Ring Modifications: Introducing substitutions on the cyclohexane ring, such as a ketone group (as seen in ketamine), is another established strategy for modifying the activity of arylcyclohexylamines. mdpi.com

These rationally designed analogues would require thorough in vitro characterization to assess their binding affinity, functional activity, and selectivity at the NMDA receptor and other potential targets, thereby expanding the fundamental understanding of arylcyclohexylamine pharmacology.

Integration of Cheminformatics and Multi-Omics Data in Chemical Biology Studies

The complexity of novel psychoactive substances necessitates the use of advanced computational and data-integration strategies. nih.govmdpi.com Future research on 1-(2-Methoxyphenyl)propylamine will greatly benefit from the integration of cheminformatics and multi-omics approaches.

Cheminformatics and In Silico Toxicology: Computational tools are essential for navigating the expanding landscape of NPS. mdpi.com In silico models can be used to predict the biotransformations of 1-(2-Methoxyphenyl)propylamine, as has already been demonstrated with software like Unifi®. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to predict the receptor binding profiles and potential toxicity of novel, uncharacterized analogues, providing an early warning system. nih.govceon.rsimmunocure.us Computational methods for predicting drug-target interactions can help prioritize experimental validation for potential secondary targets. nih.govspringernature.comresearchgate.net

Multi-Omics Approaches: To understand the broader biological impact of 1-(2-Methoxyphenyl)propylamine, future studies could employ multi-omics strategies. By exposing relevant cell models or organoids to the compound and subsequently analyzing the transcriptome, proteome, and metabolome, researchers can gain a systems-level view of the resulting cellular perturbations. nih.gov Integrating these datasets can reveal novel biological pathways affected by the drug, identify potential biomarkers of effect, and provide a more holistic understanding of its mechanism of action beyond simple receptor antagonism. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(2-Methoxyphenyl)propylamine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving condensation of 2-methoxyphenyl precursors with propylamine derivatives under acidic or catalytic conditions. For example, similar compounds (e.g., 1-(2-methoxyphenyl)ethylamine derivatives) are synthesized via reductive amination or nucleophilic substitution, using solvents like ethanol or methanol at 60–80°C . Optimize yields by adjusting stoichiometry, temperature, and catalyst (e.g., palladium for cross-coupling reactions). Purification via column chromatography or recrystallization ensures high purity.

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions. For example, aromatic protons on the 2-methoxyphenyl group resonate at δ 6.8–7.2 ppm, while methylamine protons appear as singlets near δ 2.2–2.5 ppm .
  • HRMS : Validate molecular weight (e.g., calculated for C11_{11}H17_{17}NO: 179.13 g/mol) with <2 ppm error .
  • HPLC/GC : Monitor purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection.

Q. What are the primary biological targets of 1-(2-Methoxyphenyl)propylamine?

  • Methodology : Screen against neurotransmitter receptors (e.g., serotonin 5-HT2C_{2C} receptors) using radioligand binding assays. Similar 2-methoxyphenyl derivatives show nanomolar affinity (Ki_i < 100 nM) in competitive binding studies with 3^3H-labeled antagonists . Functional assays (e.g., calcium flux or cAMP measurement) confirm agonist/antagonist activity.

Advanced Research Questions

Q. How can enantiomers of 1-(2-Methoxyphenyl)propylamine be resolved, and how do their pharmacological profiles differ?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
  • Pharmacological Evaluation : Test each enantiomer in receptor-binding assays. For example, (R)-enantiomers of related compounds exhibit 10–50x higher 5-HT2C_{2C} affinity than (S)-forms due to steric complementarity in the receptor pocket .

Q. What strategies address discrepancies between in vitro receptor affinity and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and brain penetration in rodent models. Compounds with high in vitro affinity but poor in vivo activity may suffer from rapid metabolism or blood-brain barrier exclusion.
  • Metabolic Stability Assays : Incubate with liver microsomes and identify metabolites via LC-MS/MS. Introduce structural modifications (e.g., fluorination) to block oxidative degradation .

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

  • Methodology :

  • Analog Synthesis : Modify the propyl chain length, methoxy position, or amine substituents. For example, replacing methylamine with cyclopropylamine enhances 5-HT2C_{2C} selectivity over 5-HT2A_{2A} by reducing hydrophobic interactions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor homology models. Validate with mutagenesis (e.g., Ala-scanning of receptor residues).

Q. What in vitro models are suitable for evaluating metabolic pathways?

  • Methodology :

  • Liver Microsomal Assays : Incubate with NADPH-supplemented human liver microsomes and quantify parent compound depletion over time. Identify major Phase I metabolites (e.g., N-demethylation or hydroxylation) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.